molecular formula C15H11F3O4 B6409866 3-Methoxy-4-(4-trifluoromethoxyphenyl)benzoic acid, 95% CAS No. 1261882-83-0

3-Methoxy-4-(4-trifluoromethoxyphenyl)benzoic acid, 95%

Cat. No. B6409866
CAS RN: 1261882-83-0
M. Wt: 312.24 g/mol
InChI Key: QQRLUDMVSVPGMS-UHFFFAOYSA-N
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Description

3-Methoxy-4-(4-trifluoromethoxyphenyl)benzoic acid, or 3M4TFPB, is a chemical compound with the molecular formula C10H7O4F3. It is a white crystalline solid that is soluble in both organic solvents and water. 3M4TFPB has a variety of uses in scientific research, including its use as a fluorogenic reagent and its application in the synthesis of organic compounds.

Scientific Research Applications

3M4TFPB has been used in a variety of scientific research applications. It has been used as a fluorogenic reagent in the detection of acid-labile compounds, such as amino acids and peptides. It has also been used in the synthesis of organic compounds, including the synthesis of 3-methoxy-4-(4-trifluoromethoxybenzyl)benzoic acid, which is a useful intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

3M4TFPB exhibits a variety of mechanisms of action, depending on its application. As a fluorogenic reagent, 3M4TFPB reacts with acid-labile compounds to form a fluorescent product. This reaction is due to the presence of an electron-rich aromatic ring in 3M4TFPB, which is able to form a complex with the acid-labile compound. As an intermediate in the synthesis of organic compounds, 3M4TFPB can be used to form a variety of carbon-carbon bonds, as well as to introduce a variety of functional groups.
Biochemical and Physiological Effects
3M4TFPB has no known biochemical or physiological effects. As a fluorogenic reagent, it does not interact with biological molecules, and as an intermediate in the synthesis of organic compounds, it is not used in biological systems.

Advantages and Limitations for Lab Experiments

3M4TFPB has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in both organic solvents and water. It is also relatively stable, which makes it suitable for use in a variety of laboratory experiments. However, 3M4TFPB has some limitations for use in laboratory experiments. It is not very water-soluble, which can limit its use in aqueous solutions. It is also sensitive to light and air, which can limit its shelf life.

Future Directions

There are a variety of potential future directions for the use of 3M4TFPB. It could be used as a fluorescent marker for the detection of acid-labile compounds in biological systems. It could also be used as a reagent in the synthesis of organic compounds with novel biological activities. Additionally, it could be used as an intermediate in the synthesis of pharmaceuticals and other compounds with potential therapeutic applications.

Synthesis Methods

3M4TFPB can be synthesized in a two-step process. The first step involves the reaction of 4-trifluoromethoxyphenol with 3-methoxybenzoyl chloride in the presence of pyridine as a catalyst. The second step involves the hydrolysis of the resulting 3-methoxy-4-(4-trifluoromethoxyphenyl)benzoyl chloride to yield 3M4TFPB.

properties

IUPAC Name

3-methoxy-4-[4-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O4/c1-21-13-8-10(14(19)20)4-7-12(13)9-2-5-11(6-3-9)22-15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRLUDMVSVPGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691795
Record name 2-Methoxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-(4-trifluoromethoxyphenyl)benzoic acid

CAS RN

1261882-83-0
Record name 2-Methoxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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